![molecular formula C22H23ClN2O B2436527 7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol CAS No. 315697-70-2](/img/structure/B2436527.png)
7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol, commonly known as CMQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic properties. CMQ belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In
Scientific Research Applications
Antibacterial Properties
A study explored the synthesis of novel metal complexes involving 7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Particularly, complexes with Copper, Nickel, and Zinc ions demonstrated superior antibacterial properties (Tihile & Chaudhari, 2020).
Spectroscopic and Binding Studies
Another study conducted spectroscopic analysis and molecular docking studies on a similar compound, revealing insights into its binding properties and electronic structure. This research contributes to understanding the molecular interactions and potential biological activities of such compounds (Murugesan et al., 2021).
Antihypoxic Activity
Adaptaquin, a variant of this compound, has been identified as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This compound shows neuroprotective properties in cell models of oxidative stress and in vivo models of hemorrhagic stroke, suggesting its potential in therapeutic applications related to hypoxia and neuronal damage (Gaisina et al., 2018).
Tautomeric Bistable Switches
Research into 7-hydroxyquinoline-based Schiff bases indicates that these compounds, including derivatives of this compound, could act as bistable switches. This finding opens up potential applications in molecular electronics and materials science (Georgiev et al., 2021).
Antimicrobial and Larvicidal Activities
A derivative of this compound demonstrated significant antimicrobial and larvicidal activities. This highlights its potential in developing new antimicrobial agents and in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
Corrosion Inhibition
Compounds based on this compound have shown effectiveness as corrosion inhibitors. This application is particularly relevant in the field of materials science and engineering (El faydy et al., 2020).
properties
IUPAC Name |
7-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c1-15-10-13-25(14-11-15)21(17-4-7-18(23)8-5-17)19-9-6-16-3-2-12-24-20(16)22(19)26/h2-9,12,15,21,26H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJBCPBYXHIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

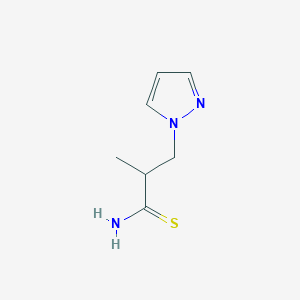
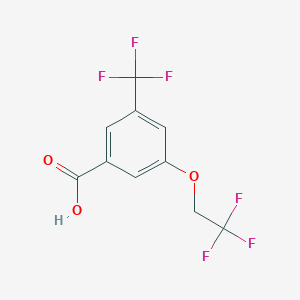
![6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid](/img/structure/B2436450.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2436452.png)
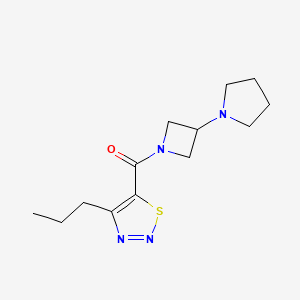
![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)
![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)

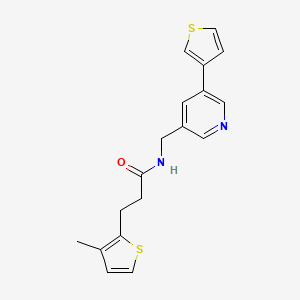
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)
![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)
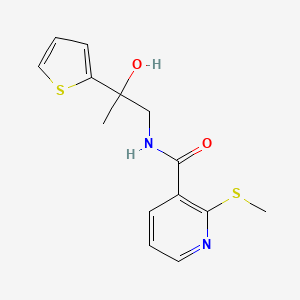
![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)